1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile
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Overview
Description
1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that features a combination of cyclobutyl, sulfonyl, pyridinyl, piperidine, and carbonitrile functional groups
Preparation Methods
The synthesis of 1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridinyl group: This step may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Attachment of the cyclobutylmethylsulfonyl group: This can be done through sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative.
Addition of the carbonitrile group: This step may involve nucleophilic substitution reactions.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of biological receptors.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile include:
1-(Cyclopropylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
1-(Cyclobutylmethylsulfonyl)-4-pyridin-3-ylpiperidine-4-carbonitrile: Similar structure but with the pyridinyl group at a different position.
1-(Cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-3-carbonitrile: Similar structure but with the carbonitrile group at a different position.
These compounds share similar functional groups but differ in their specific arrangements, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(cyclobutylmethylsulfonyl)-4-pyridin-2-ylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c17-13-16(15-6-1-2-9-18-15)7-10-19(11-8-16)22(20,21)12-14-4-3-5-14/h1-2,6,9,14H,3-5,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUQVGYCXBQANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)N2CCC(CC2)(C#N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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